An In-Depth Technical Guide to the C₆H₁₀N₄O Pyrazole Derivative: Physicochemical Properties, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to the C₆H₁₀N₄O Pyrazole Derivative: Physicochemical Properties, Characterization, and Therapeutic Potential
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] This guide provides a comprehensive technical overview of pyrazole derivatives possessing the molecular formula C₆H₁₀N₄O. We will delve into the fundamental physicochemical properties, including a detailed calculation of the molecular weight and an exploration of structural isomerism, with a specific focus on the representative isomer 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This document outlines validated, step-by-step protocols for the synthesis, purification, and spectroscopic characterization of these compounds, explaining the scientific rationale behind key procedural choices. Furthermore, we explore the vast therapeutic potential of this compound class, grounded in the well-documented biological activities of pyrazole scaffolds in drug discovery.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of C₆H₁₀N₄O pyrazole derivatives in their work.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] First synthesized in 1883, this scaffold has become a "privileged structure" in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[1][5] The pyrazole core is a key pharmacophore in a range of successful drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil, highlighting its therapeutic significance.[1][6]
The molecular formula C₆H₁₀N₄O represents a specific class of substituted pyrazoles. It is critical to recognize that a single molecular formula can correspond to multiple structural isomers, each with potentially distinct chemical and biological properties.[7] This guide will use 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (PubChem CID: 7017548) as a primary example for detailed analysis due to its public documentation.[8] Other known isomers include 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide, demonstrating the structural diversity achievable with this formula.[9]
Physicochemical and Structural Properties
A precise understanding of a compound's molecular weight and structure is fundamental to all subsequent experimental work.
Molecular Formula and Weight Calculation
The molecular weight is calculated by summing the atomic weights of the constituent atoms.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 154.173 |
The exact monoisotopic mass is 154.08546 g/mol .
Chemical Structure of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
The structure of our reference isomer features a pyrazole ring substituted at the 1, 3, and 4 positions. The carboxamide group at position 3 is crucial for potential hydrogen bonding interactions with biological targets.
Caption: Structure of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide.
Synthesis and Purification Workflow
The synthesis of functionalized pyrazoles is well-established, most commonly involving the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile compound.[10]
Experimental Protocol: Synthesis
This protocol is a representative method adapted from established literature for producing polysubstituted pyrazoles.[10] The causality behind this choice is its high regioselectivity and use of readily available starting materials.
Objective: To synthesize 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide.
Materials:
-
Substituted hydrazine precursor (e.g., Methylhydrazine)
-
A suitable β-ketoester or equivalent 1,3-dicarbonyl precursor
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in absolute ethanol.
-
Hydrazine Addition: Add methylhydrazine (1.1 eq) to the solution dropwise at room temperature. Rationale: Adding the hydrazine slowly controls the initial exothermic reaction.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 5 mol%). Rationale: The acid catalyzes the initial condensation and subsequent cyclization steps, increasing the reaction rate.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation: The crude product may precipitate upon cooling or concentration. If not, perform an aqueous workup by adding deionized water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification is essential to remove unreacted starting materials and side products. Flash column chromatography is the standard method for this purpose.[11]
Objective: To purify the crude product by flash column chromatography.
Materials:
-
Silica gel (stationary phase)
-
Hexane and Ethyl Acetate (mobile phase)
-
TLC plates and chamber
-
Glass column and collection tubes
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude product in various hexane/ethyl acetate ratios. The ideal system provides a clear separation between the product spot and impurities, with a product Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped. Rationale: A well-packed column is critical for achieving high-resolution separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis. Rationale: A gradient elution ensures that lower polarity impurities elute first, followed by the product, and then higher polarity impurities, maximizing separation efficiency.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole derivative.
Synthesis and Purification Workflow Diagram
Caption: General workflow for the synthesis and purification of pyrazole derivatives.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[12][13] Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound. Methodology:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Acquire the mass spectrum in positive ion mode. Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 155.0929. The high-resolution mass should match the calculated exact mass, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms.[14]
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer. Expected Signals for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide:
-
Singlets for the two N-methyl groups.
-
A signal for the pyrazole ring proton.
-
Broad signals for the NH and NH₂ protons. Expert Insight: The NH proton signals in pyrazoles can be broad or even absent due to rapid chemical exchange with residual water or tautomerism.[14] This is a known characteristic and not necessarily an indicator of an impure sample.
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum. Expected Signals: Six distinct carbon signals corresponding to the two methyl groups, the three pyrazole ring carbons, and the carbonyl carbon of the carboxamide group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the presence of specific functional groups.[15]
Methodology:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹. Expected Characteristic Absorption Bands:
-
~3400-3200 cm⁻¹: N-H stretching vibrations from the amine and amide groups.
-
~2950 cm⁻¹: C-H stretching from the methyl groups.
-
~1650 cm⁻¹: C=O stretching (Amide I band), a strong and sharp peak.
-
~1580 cm⁻¹: C=N and C=C stretching from the pyrazole ring.
-
~1550 cm⁻¹: N-H bending (Amide II band).
Applications in Drug Discovery
Pyrazole derivatives are renowned for their broad spectrum of biological activities, making them highly valuable in pharmaceutical research.[3][5]
Known Biological Activities
The pyrazole scaffold has been successfully incorporated into agents with diverse therapeutic actions, including:
-
Anti-inflammatory and Analgesic [3]
-
Anticancer [2]
-
Antimicrobial and Antifungal [1]
-
Antiviral [3]
-
Anticonvulsant [2]
Potential Mechanism of Action: Kinase Inhibition
Many pyrazole-containing drugs function as kinase inhibitors.[6] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The pyrazole ring can act as a stable scaffold that correctly orients substituents to fit into the ATP-binding pocket of a target kinase, blocking its activity and disrupting downstream signaling.
Caption: Hypothetical inhibition of a kinase signaling pathway by a C₆H₁₀N₄O pyrazole derivative.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling pyrazole derivatives.[16]
-
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment (PPE):
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[17]
Conclusion
The pyrazole derivative with the molecular formula C₆H₁₀N₄O represents a class of compounds with significant potential in scientific research and drug development. This guide has provided a foundational framework for understanding its physicochemical properties, established robust protocols for its synthesis and characterization, and contextualized its potential within the broader landscape of medicinal chemistry. The versatility of the pyrazole scaffold ensures that its derivatives will continue to be a fertile ground for the discovery of novel therapeutic agents.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Royalchem.
- Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
- Kumar, V., Kaur, K., & Kumar, S. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 2111-2131.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (n.d.).
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. (n.d.). Scribd.
- Essential Safety and Handling Guide for Methyl Pyrazole Deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole SDS, 288-13-1 Safety D
- 194 recent advances in the synthesis of new pyrazole deriv
- Patole, S. S. (2024). Synthesis of Pyrazole Derivatives A Review.
- Pyrazoles - SV ChemBioTech. (n.d.). SV ChemBioTech.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(13), 1225-1251.
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 26-30.
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). International Journal of Pharmaceutical Sciences and Research.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- El-Malah, A. A., Alanazi, A. M., & Al-Mahmoudy, A. M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6484.
- Mihalache, G., Tătăru, A. M., Pânzariu, A., Isvoranu, G., Vlase, M., Gînju, C., Tătandoi, M. S., Limban, C., & Nițulescu, G. M. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 25(23), 12975.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- (a) The three protonated isomers of pyrazole and their PM3 standard... - ResearchGate. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 1H-Pyrazole, 5-methoxy-1,3-dimethyl- - the NIST WebBook. (n.d.). NIST.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. (2024, July 19). PubMed.
- 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | C6H10N4O | CID 7017548 - PubChem. (n.d.). PubChem.
- Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem. (n.d.). Benchchem.
- (3,5-dimethyl-1H-pyrazol-4-yl)methanol - PubChem. (n.d.). PubChem.
- Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. (n.d.). Britannica.
- Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science. (n.d.). ScienceDirect.
- Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC. (2022, August 22). PMC.
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. (2025, October 13). PMC.
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.). Benchchem.
- Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
- 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - PubChem. (n.d.). PubChem.
- Pyrazole 98 288-13-1 - MilliporeSigma. (n.d.). MilliporeSigma.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | C6H10N4O | CID 7017548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SV ChemBiotech - Pyrazoles [svchembiotech.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
